molecular formula C24H28N4O4 B2809701 N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286699-61-3

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2809701
CAS RN: 1286699-61-3
M. Wt: 436.512
InChI Key: LETKBLBDELSKTQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, commonly known as DMOT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMOT is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and their structures determined by single crystal X-ray crystallography. The study also evaluated their antioxidant activities using various assays, indicating significant antioxidant properties. This research highlights the compound's potential in developing coordination complexes with biological activities (Chkirate et al., 2019).

Anticholinesterase Agents

Altıntop's study in 2020 synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects. This work is important for developing treatments for diseases like Alzheimer's, showcasing the therapeutic potential of modifications on the pyrazole-acetamide scaffold (Altıntop, 2020).

Molecular Conformations and Hydrogen Bonding

A study by Narayana et al. (2016) focused on the different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. Their research revealed how hydrogen bonding can influence the structural arrangement, providing insights into the design of compounds with desired physical and chemical properties (Narayana et al., 2016).

Antifungal and Antimicrobial Activities

Further studies demonstrate the compound's framework as a basis for synthesizing derivatives with significant biological activities. For instance, derivatives have shown promising antifungal and antimicrobial properties, offering potential applications in treating infectious diseases. Bardiot et al. (2015) identified derivatives with broad-spectrum antifungal agents, highlighting their fungicidal activity against Candida and Aspergillus species (Bardiot et al., 2015).

Anticonvulsant Leads

The synthesis and evaluation of benzothiazole derivatives containing the morpholino pharmacophore have also been explored. Amir et al. (2012) identified morpholino and imidazolyl derivatives as promising anticonvulsant leads, emphasizing the compound's potential in developing new treatments for epilepsy (Amir et al., 2012).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-17-6-4-5-7-19(17)20-15-28(26-24(20)27-10-12-32-13-11-27)16-23(29)25-21-9-8-18(30-2)14-22(21)31-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETKBLBDELSKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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